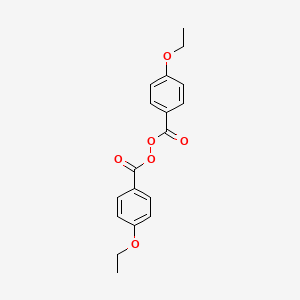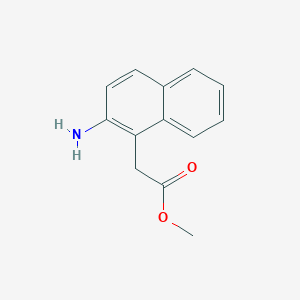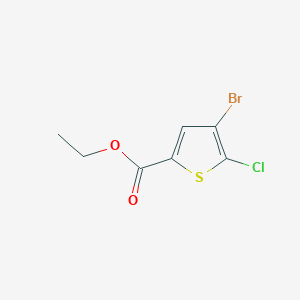
Bis(4-ethoxybenzoyl) Peroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-ethoxybenzoyl) peroxide is an organic peroxide compound characterized by the presence of two 4-ethoxybenzoyl groups linked by a peroxide bond. This compound is known for its applications in polymer chemistry, particularly as an initiator for radical polymerization processes. Its molecular formula is C18H18O6.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-ethoxybenzoyl) peroxide typically involves the reaction of 4-ethoxybenzoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to prevent decomposition of the peroxide bond.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful handling and storage due to the compound’s sensitivity to heat and shock, which can lead to explosive decomposition.
Chemical Reactions Analysis
Types of Reactions: Bis(4-ethoxybenzoyl) peroxide primarily undergoes decomposition reactions, where it breaks down to form free radicals. These radicals can initiate polymerization reactions. It can also participate in oxidation reactions due to the presence of the peroxide bond.
Common Reagents and Conditions:
Decomposition: Typically occurs under heat or light, leading to the formation of 4-ethoxybenzoyl radicals.
Oxidation: Can react with reducing agents, leading to the formation of 4-ethoxybenzoic acid and other by-products.
Major Products Formed:
Polymerization: Leads to the formation of polymers with 4-ethoxybenzoyl end groups.
Oxidation: Produces 4-ethoxybenzoic acid and other oxidized derivatives.
Scientific Research Applications
Bis(4-ethoxybenzoyl) peroxide is widely used in scientific research due to its ability to generate free radicals. Some of its applications include:
Polymer Chemistry: Used as an initiator for the polymerization of various monomers, leading to the formation of polymers with specific properties.
Material Science: Employed in the synthesis of advanced materials with tailored functionalities.
Biological Studies: Investigated for its potential effects on biological systems, particularly in the context of oxidative stress and radical-induced damage.
Industrial Applications: Utilized in the production of plastics, resins, and other polymeric materials.
Properties
Molecular Formula |
C18H18O6 |
|---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
(4-ethoxybenzoyl) 4-ethoxybenzenecarboperoxoate |
InChI |
InChI=1S/C18H18O6/c1-3-21-15-9-5-13(6-10-15)17(19)23-24-18(20)14-7-11-16(12-8-14)22-4-2/h5-12H,3-4H2,1-2H3 |
InChI Key |
ZRNSNCMYTTWZQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OOC(=O)C2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13669537.png)



![2'-O-[2-(methylamino)-2-oxoethyl]-5-methyluridine](/img/structure/B13669565.png)

![Methyl 6-Methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13669571.png)


![2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine](/img/structure/B13669592.png)


